![molecular formula C22H27NO5S B2843295 methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate CAS No. 1327197-23-8](/img/structure/B2843295.png)
methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an ester group (acrylate), a sulfone group (sulfonyl), and an amine group (amino). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the acrylate group suggests that this compound could exist in different geometric isomers .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The acrylate group could undergo addition reactions, the sulfone group could participate in substitution reactions, and the amine group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Photochromic Polymers
Research on methylacrylate monomers, which closely relate to the chemical structure , has led to the development of polymers with photochromic properties. These polymers exhibit significant changes under light exposure, such as trans-cis isomerization of azobenzene groups, making them suitable for applications in smart coatings and optical storage materials. The reversible nature of this isomerization under different light sources enhances their utility in dynamic optical systems (Ortyl, Janik, & Kucharski, 2002).
Thermal Stabilizers for Polymers
A novel application in the stabilization of butadiene polymers against thermal degradation has been identified, where related compounds serve as effective thermal stabilizers. This stabilization mechanism involves trapping polymer radicals with acrylate groups, followed by hydrogen transfer from phenolic hydroxyl groups, leading to stable phenoxyl radicals. Such compounds are essential in improving the heat resistance of polymers, particularly in oxygen-free environments (Yachigo, Sasaki, Takahashi, Kojima, Takada, & Okita, 1988).
Advanced Polymer Synthesis Techniques
The chemical structure of interest plays a role in the synthesis of advanced polymers. For example, the incorporation of azobenzene groups with heterocyclic sulfonamide has led to the creation of polymers with unique photochromic properties, crucial for developing new materials with light-responsive behaviors. Such advancements in polymer chemistry enable the design of materials with tailored properties for specific applications, ranging from optical data storage to smart coatings (Ortyl, Janik, & Kucharski, 2002).
Photopolymerization and Material Properties
Studies on polymers derived from related acrylate compounds have explored their photopolymerization behavior and resulting material properties. These investigations provide valuable insights into the design of polymeric materials with desired mechanical and optical characteristics, paving the way for their application in various high-tech fields, including coatings, adhesives, and photonic devices. The ability to control polymerization processes and manipulate material properties offers vast potential for innovation in material science (Yachigo et al., 1988).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl (Z)-2-(4-tert-butylphenyl)sulfonyl-3-(4-ethoxyanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S/c1-6-28-18-11-9-17(10-12-18)23-15-20(21(24)27-5)29(25,26)19-13-7-16(8-14-19)22(2,3)4/h7-15,23H,6H2,1-5H3/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMRZDDPBPZPCI-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

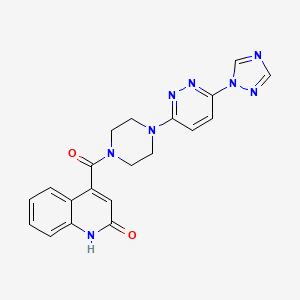
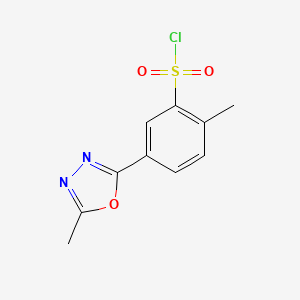
![1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2843214.png)
![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2843219.png)
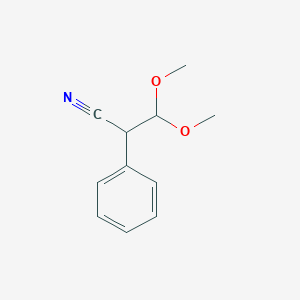

![(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2843224.png)
![[1H-indol-3-yl(phenyl)methyl]methylamine](/img/structure/B2843226.png)

![N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride](/img/structure/B2843228.png)
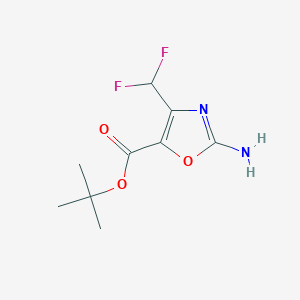

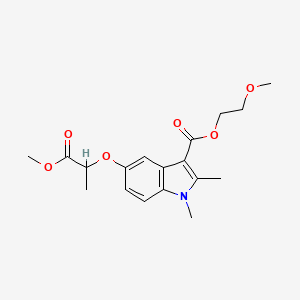
![4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile](/img/structure/B2843235.png)